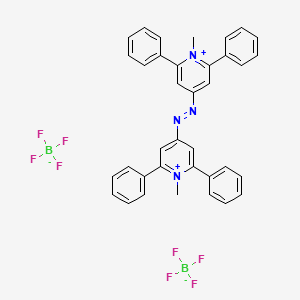
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene linkage between two pyridinium units, each substituted with phenyl groups, and is paired with tetrafluoroborate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form different products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.
Aplicaciones Científicas De Investigación
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Azobis(4-cyanovaleric acid): Another diazene compound with different substituents.
Azobenzene: A simpler diazene compound with phenyl groups directly attached to the diazene linkage.
Methyl Orange: A diazene compound used as a pH indicator.
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is unique due to its specific structural features, such as the combination of pyridinium units and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54787-29-0 |
|---|---|
Fórmula molecular |
C36H30B2F8N4 |
Peso molecular |
692.3 g/mol |
Nombre IUPAC |
bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate |
InChI |
InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1 |
Clave InChI |
KXYHMUVSLIVUHZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
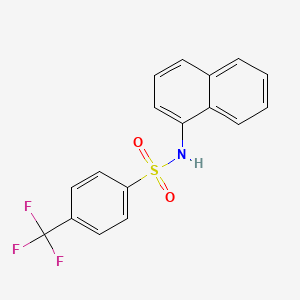
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
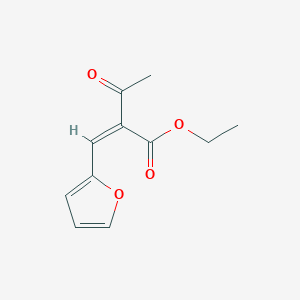
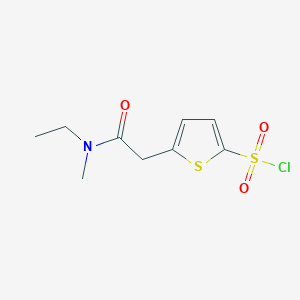
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
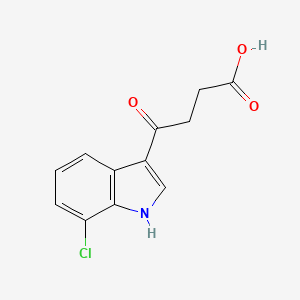
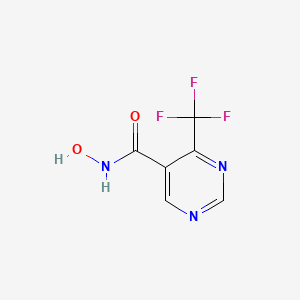


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)


